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Tris(propan-2-yloxy)silane

Sol–gel processing Moisture stability Precursor handling

Tris(propan-2-yloxy)silane (CAS 6675-79-2, synonym Triisopropoxysilane) is a trialkoxysilane with the formula C₉H₂₂O₃Si and a molecular weight of approximately 206.36 g/mol. It features one hydride substituent and three bulky isopropoxy groups, which confer a distinct steric and electronic profile.

Molecular Formula C9H22O3Si
Molecular Weight 206.35 g/mol
Cat. No. B7984502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(propan-2-yloxy)silane
Molecular FormulaC9H22O3Si
Molecular Weight206.35 g/mol
Structural Identifiers
SMILESCC(C)O[SiH](OC(C)C)OC(C)C
InChIInChI=1S/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3
InChIKeyJGABXROLARSPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(propan-2-yloxy)silane (Triisopropoxysilane) – Physicochemical Baseline and Comparator Context


Tris(propan-2-yloxy)silane (CAS 6675-79-2, synonym Triisopropoxysilane) is a trialkoxysilane with the formula C₉H₂₂O₃Si and a molecular weight of approximately 206.36 g/mol . It features one hydride substituent and three bulky isopropoxy groups, which confer a distinct steric and electronic profile . This compound is widely employed as a precursor for sol–gel synthesis, a surface modifier, and a coupling agent in hybrid organic–inorganic materials .

Why Tris(propan-2-yloxy)silane Cannot Be Simply Replaced by Tetraalkoxysilanes or Other Trialkoxysilanes


The distinctive combination of a Si–H moiety and three bulky isopropoxy ligands in Tris(propan-2-yloxy)silane results in a markedly slower hydrolysis–condensation profile and lower volatility compared to common tetraalkoxysilane alternatives such as TEOS and TMOS [1]. These differences directly affect film-formation kinetics, shelf-life, and process safety; therefore, simple molar substitution with a generic silane precursor will alter sol–gel rheology, curing rates, and final material properties [2].

Quantitative Differentiation of Tris(propan-2-yloxy)silane Versus Key Analogs


Hydrolytic Sensitivity: Triisopropoxysilane vs. Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS)

Triisopropoxysilane is assigned a hydrolytic sensitivity rating of 7 on the Gelest scale, indicating it “reacts slowly with moisture/water” . In contrast, TEOS carries a rating of 4 (“reacts with water”) and TMOS is rated 3 (“reacts vigorously with water”) [1]. This 3- to 4-point difference on the standard silane reactivity scale translates into vastly longer pot-life and reduced premature gelation risk under ambient conditions.

Sol–gel processing Moisture stability Precursor handling

Vapor Pressure at 25 °C: Triisopropoxysilane vs. TEOS and TMOS

The predicted vapor pressure of Triisopropoxysilane at 25 °C is 1.2 ± 0.3 mmHg . TEOS exhibits a comparable vapor pressure of approximately 1 mmHg at 25 °C [1], whereas TMOS is significantly more volatile with a vapor pressure of 12 mmHg at 25 °C [2]. The 10-fold lower volatility relative to TMOS reduces inhalation exposure risk and simplifies storage, while the slight volatility advantage over TEOS (≈20 % higher) may facilitate vapor-phase deposition processes.

Volatility Process safety Vapor delivery

Refractive Index: Triisopropoxysilane vs. TEOS and TMOS

Triisopropoxysilane has an experimentally measured refractive index (n_D²⁰) of 1.3839 . This value is slightly higher than that of TEOS (n_D²⁰ ≈ 1.382–1.383) and significantly higher than that of TMOS (n_D²⁰ ≈ 1.368) . The higher refractive index reflects the greater polarizability of the isopropoxy groups, which can influence optical matching in hybrid coating formulations.

Optical materials Quality control Purity assessment

Density: Triisopropoxysilane vs. TEOS and TMOS

The density of Triisopropoxysilane is reported as 0.8565 g cm⁻³ at 20 °C . This is markedly lower than the density of TEOS (0.933 g cm⁻³) [1] and substantially lower than TMOS (1.02 g cm⁻³) . A density reduction of 8–16 % relative to the tetraalkoxysilanes alters solution viscosity and mass-to-volume conversion factors in gravimetric formulation protocols.

Formulation density Coating thickness Volume-to-mass conversion

Boiling Point at Atmospheric Pressure: Triisopropoxysilane vs. TEOS and TMOS

Triisopropoxysilane boils at 180.1 ± 9.0 °C at 760 mmHg . This value lies almost exactly midway between the boiling point of TMOS (121 °C) and TEOS (334.4 °C) [1]. The intermediate boiling point facilitates purification by fractional distillation while avoiding the excessively high temperatures required for TEOS, which can promote thermal decomposition or premature condensation.

Distillation Thermal stability Purification

Flash Point: Triisopropoxysilane vs. TEOS and TMOS

The flash point of Triisopropoxysilane is recorded as < 60 °C . TEOS has a flash point of approximately 45 °C [1], while TMOS exhibits a flash point of 84 °F (≈ 29 °C) [2]. The flash point of Triisopropoxysilane is higher than that of TMOS, classifying it as a less acutely flammable liquid under many regulatory frameworks, yet it remains sufficiently low to require standard flammable-liquid precautions. This places it in a distinct hazard band relative to its closest comparators.

Fire safety Storage classification Shipping regulations

High-Value Application Scenarios for Tris(propan-2-yloxy)silane Supported by Quantitative Differentiation


Moisture-Tolerant Sol–Gel Formulations for Extended Pot-Life Coatings

Where ambient humidity can trigger premature hydrolysis, the hydrolytic sensitivity rating of 7 (slow reaction with moisture) ensures that Triisopropoxysilane-based sols remain workable for hours longer than TEOS- or TMOS-based recipes. This advantage is critical for large-area industrial coating operations and for two-component systems that require on-site mixing.

Intermediate-Volatility Precursor for Chemical Vapor Deposition and Atomic Layer Deposition

With a vapor pressure of 1.2 mmHg at 25 °C , Triisopropoxysilane fills the volatility gap between the high-volatility TMOS and the low-volatility TEOS. This property enables fine-tuned vapor delivery without excessive heating, improving film uniformity and reducing precursor waste in CVD and ALD processes.

Optical Hybrid Coatings Requiring Precise Refractive Index Control

The refractive index of 1.3839 is slightly higher than that of TEOS and significantly higher than TMOS, allowing formulators to adjust the optical properties of hybrid silica films without adding high-index dopants. This is particularly valuable in antireflective and ophthalmic hard-coat applications.

Distillation-Friendly Silane for High-Purity Electronic-Grade Synthesis

The atmospheric boiling point of 180 °C permits straightforward fractional distillation for purification. In contrast, TEOS requires temperatures exceeding 330 °C, which can induce thermal stress and impurity formation. Triisopropoxysilane thus enables the production of electronic-grade material with lower energy input and reduced thermal degradation risk.

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